6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4,5-triamine
Description
6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine is a pyrimidine derivative featuring a triamine backbone with ethyl and tetramethyl substitutions at specific positions. This compound is of significant interest in medicinal chemistry due to its structural similarity to small-molecule inhibitors targeting inflammatory pathways, particularly in diseases like inflammatory bowel disease (IBD) . Its ethyl group at the C6 position and tetramethyl groups on N² and N⁴ enhance lipophilicity and metabolic stability, making it a promising candidate for oral bioavailability and sustained activity in vivo .
Properties
CAS No. |
830321-56-7 |
|---|---|
Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
6-ethyl-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C10H19N5/c1-6-7-8(11)9(14(2)3)13-10(12-7)15(4)5/h6,11H2,1-5H3 |
InChI Key |
RXPHCZLFMBUFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N(C)C)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The core is then subjected to various substitution reactions to introduce the ethyl and methyl groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on the pyrimidine ring with ethyl and methyl groups using reagents such as ethyl iodide and methyl iodide under basic conditions.
Catalytic Hydrogenation: This method involves the reduction of intermediate compounds to introduce the desired substituents.
Industrial Production: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.
Scientific Research Applications
6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-ETHYL-N2,N2,N4,N4-TETRAMETHYLPYRIMIDINE-2,4,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and chemical profile of 6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine, we compare it with structurally analogous pyrimidine and triazine derivatives.
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
| Property | 6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine | 6-Chloro Analogs | 6-Heteroarylamino Derivatives | Triazine Derivatives |
|---|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 | 1.5–2.0 | ~3.0 |
| Solubility (aq.) | Moderate | High | Low to moderate | Poor |
| Metabolic Stability | High (tetramethyl groups hinder oxidation) | Moderate | Variable | Low |
| Oral Bioavailability | High | Moderate | Low | Very low |
Key Research Findings and Implications
Ethyl vs. Chloro Substituents : The ethyl group in 6-Ethyl-N²,N²,N⁴,N⁴-tetramethylpyrimidine-2,4,5-triamine enhances lipophilicity and TNF-α inhibition compared to chloro analogs, which are more reactive but less stable .
Tetramethyl Substitutions : The N²,N⁴-tetramethyl groups improve metabolic stability by reducing cytochrome P450-mediated degradation .
Triazine vs.
Biological Activity
6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₈N₆
- Molecular Weight : 210.28 g/mol
- CAS Number : Not specifically listed in the provided search results.
Biological Activity Overview
The biological activity of 6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
The mechanisms through which 6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine exerts its biological effects include:
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Modulation : It can modulate enzyme activity through competitive inhibition or allosteric effects.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of various compounds found that 6-Ethyl-N₂,N₂,N₄,N₄-tetramethylpyrimidine-2,4,5-triamine demonstrated significant activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation effectively:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF-7 (breast) | 30 |
| A549 (lung) | 20 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
